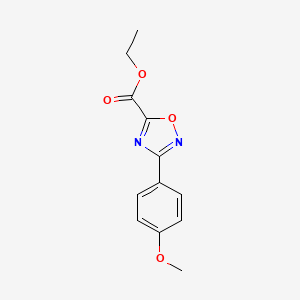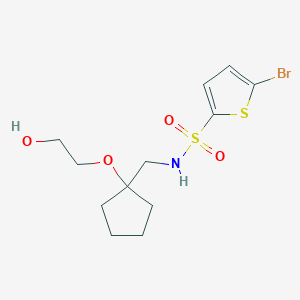
2-Cyano-3-phenylpropanehydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Cyano-3-phenylpropanehydrazide” is a chemical compound with the molecular formula C10H11N3O . It has an average mass of 189.214 Da and a monoisotopic mass of 189.090210 Da .
Synthesis Analysis
The synthesis of “2-Cyano-3-phenylpropanehydrazide” could potentially involve the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature could afford the target N-substituted cyanoacetamide compounds .
Molecular Structure Analysis
The molecular structure of “2-Cyano-3-phenylpropanehydrazide” can be analyzed using methods such as Density Functional Theory (DFT) and Hartree-Fock (HF). These methods can be used to optimize the molecular structures of the compound . The Molecular Electrostatic Potential (MEP) can be computed using the B3LYP/6-311++G (d,p) level of theory .
Chemical Reactions Analysis
The chemical reactivity of “2-Cyano-3-phenylpropanehydrazide” can be analyzed by looking at its reactions with other compounds. For instance, it can take part in a variety of condensation and substitution reactions . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Cyano-3-phenylpropanehydrazide” can be analyzed using various methods. For instance, its molecular formula is C10H11N3O, and it has an average mass of 189.214 Da and a monoisotopic mass of 189.090210 Da .
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
2-Cyano-3-phenylpropanehydrazide is used as a precursor in reactions leading to the construction of heterocycles . This includes the synthesis of common heterocyclic compounds as well as uncommon ones such as thiadiazole, oxadiazole, and fused heterocycles . The application of 2-Cyano-3-phenylpropanehydrazide in heterocyclic synthesis involves different types of reactions, including cyclocondensation and cyclization .
Production of Polyfunctional Heterocyclic Compounds
2-Cyano-3-phenylpropanehydrazide can act as an ambident nucleophile, that is, as both an N- and C-nucleophile . This property allows it to react with various reactants, leading to the synthesis of a variety of polyfunctional heterocyclic compounds of biological interest .
Optoelectronic Applications
2-Cyano-3-phenylpropanehydrazide is used in the study of optoelectronic properties . Parameters such as dipole moment, average polarizability, first molecular hyperpolarizability, thermodynamic properties, vibrational frequencies, infrared and Raman spectra are determined for this molecule .
Dye-Sensitized Solar Cells (DSSC)
2-Cyano-3-phenylpropanehydrazide is one of the most important dyes used in DSSC . It exhibits promising properties for DSSC development due to the D–π–A concept (a donor, a linking group, and an acceptor/anchor group) .
Nonlinear Optical Materials
The average polarizability and first-order molecular hyperpolarizability of 2-Cyano-3-phenylpropanehydrazide indicate that the compound is a good candidate as nonlinear optical materials .
Pharmaceuticals, Materials Science, and Organic Synthesis
Wirkmechanismus
Target of Action
The primary target of 2-Cyano-3-phenylpropanehydrazide is succinate dehydrogenase (SDH), an enzyme complex that simultaneously participates in both the respiration chain and the tricarboxylic acid (TCA) cycle . SDH is a promising target for fungicides .
Mode of Action
The exact mode of action of 2-Cyano-3-phenylpropanehydrazide It is known that the compound interacts with its target, sdh, and potentially inhibits its function . This interaction and the resulting changes in the enzyme’s activity could lead to the compound’s antifungal effects .
Biochemical Pathways
By targeting SDH, 2-Cyano-3-phenylpropanehydrazide affects the TCA cycle and the respiration chain, both of which are crucial biochemical pathways in organisms .
Pharmacokinetics
The pharmacokinetics of 2-Cyano-3-phenylpropanehydrazide A related compound, cddo, was found to have a maximum concentration (cmax) that increased proportionally with dose . The ADME properties of 2-Cyano-3-phenylpropanehydrazide and their impact on bioavailability remain to be determined.
Result of Action
The molecular and cellular effects of 2-Cyano-3-phenylpropanehydrazide’s Given its potential role as an sdh inhibitor, it may lead to disruptions in energy production and other metabolic processes .
Eigenschaften
IUPAC Name |
2-cyano-3-phenylpropanehydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c11-7-9(10(14)13-12)6-8-4-2-1-3-5-8/h1-5,9H,6,12H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGSNOQJGXMYIJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C#N)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-3-phenylpropanehydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B2567845.png)

![6-(4-Nitrophenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2567849.png)

![N-(5-chloro-2-methoxyphenyl)-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide](/img/structure/B2567853.png)

![ethyl 2-ethyl-3-methyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2567856.png)
![13-{[3-(Morpholin-4-yl)propyl]amino}-11-propyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B2567859.png)

![5-methyl-7-(4-(2-phenoxyacetyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2567861.png)


